molecular formula C18H19N3O2 B3001924 3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 878417-29-9

3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B3001924
CAS RN: 878417-29-9
M. Wt: 309.369
InChI Key: MQIIGELLXBQOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as TIPP, is a novel chemical compound that has attracted attention from researchers in various fields, including medicinal chemistry, pharmacology, and neuroscience. It belongs to the class of organic compounds known as phenylpyrazoles . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .

Scientific Research Applications

1. Phosphodiesterase Inhibition

The compound exhibits specific inhibition of cGMP-specific (type V) phosphodiesterase, which has implications in enzymatic and cellular activities. This inhibition has potential applications in oral antihypertensive activity, as demonstrated by related compounds (Dumaitre & Dodic, 1996).

2. Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines Synthesis

This chemical acts as a precursor for preparing novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These derivatives have potential pharmacological applications, expanding the chemical toolbox for drug discovery and development (Atta, 2011).

3. Varied Chemical Reactions

It participates in reactions with various reagents to yield products like N-(pyridin-2-yl)propanamides, 5-[2-(benzoxazol-2-yl)ethyl]pyrimidine, and pyrido[2,3-d]pyrimidinones. These reactions are crucial for synthesizing diverse chemical structures for potential applications in pharmaceuticals and chemical research (Harutyunyan et al., 2015).

4. Synthesis of Anti-inflammatory Drugs

Research indicates the utility of this compound in synthesizing nonsteroidal anti-inflammatory drugs. Modifications of its structure have shown promising results in terms of efficacy and safety, highlighting its potential in medical applications (Auzzi et al., 1983).

5. Antitumor, Antimicrobial, and Antioxidant Activities

The compound has been utilized in synthesizing derivatives with significant in vitro antitumor activity against certain cell lines. Additionally, these derivatives exhibit high antimicrobial and antioxidant activities, suggesting its versatility in various therapeutic applications (Farag & Fahim, 2019).

properties

IUPAC Name

3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-15(9-10-16(22)23)13(3)21-18(19-11)17(12(2)20-21)14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIIGELLXBQOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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